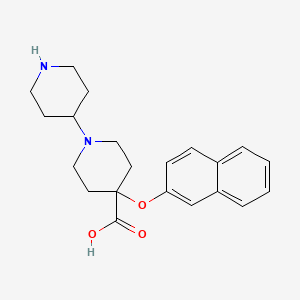![molecular formula C17H23N5O3S B5464069 N-[4-(3-imidazol-1-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B5464069.png)
N-[4-(3-imidazol-1-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-imidazol-1-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is a complex organic compound that features an imidazole ring, a sulfamoyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-imidazol-1-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method is the condensation of glyoxal, formaldehyde, and ammonia or primary amines. The next step involves the introduction of the sulfamoyl group, which can be achieved through sulfonation reactions using reagents like chlorosulfonic acid. The final step is the coupling of the imidazole derivative with pyrrolidine-1-carboxamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-imidazol-1-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation).
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Scientific Research Applications
N-[4-(3-imidazol-1-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-imidazol-1-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. The pyrrolidine carboxamide moiety can interact with hydrophobic pockets, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3-imidazol-1-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide: Unique due to its combination of imidazole, sulfamoyl, and pyrrolidine carboxamide groups.
Imidazole derivatives: Commonly used in medicinal chemistry for their ability to interact with biological targets.
Sulfamoyl compounds: Known for their role as enzyme inhibitors.
Pyrrolidine carboxamide derivatives: Studied for their pharmacological properties.
Uniqueness
This compound stands out due to its multi-functional nature, combining the properties of imidazole, sulfamoyl, and pyrrolidine carboxamide groups. This unique combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-(3-imidazol-1-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c23-17(22-11-1-2-12-22)20-15-4-6-16(7-5-15)26(24,25)19-8-3-10-21-13-9-18-14-21/h4-7,9,13-14,19H,1-3,8,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCJSAYYHURBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-4-methoxy-N,3,5-trimethylbenzamide](/img/structure/B5463986.png)
![8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5463993.png)
![8-[2-(1H-pyrazol-1-yl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5463996.png)
![N-[2-(cyclopentylthio)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5464002.png)
![N,N'-1,2-ethanediylbis[3-(3,4-dimethoxyphenyl)acrylamide]](/img/structure/B5464013.png)
![(3-hydroxyphenyl)-[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B5464021.png)
![1-({2-chloro-5-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)-4-methylpiperazine](/img/structure/B5464025.png)
![7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5464027.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5464030.png)
![2-({4-ALLYL-5-[1-(4-METHOXYPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5464054.png)
![(2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B5464066.png)
![2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE](/img/structure/B5464067.png)

![(3aR*,5S*,6S*,7aS*)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5464090.png)
